![molecular formula C8H7ClN2O B12619453 2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B12619453.png)
2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused furan and pyrimidine ring system with chlorine and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloro-5,6-dimethylpyrimidine with furan in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques is crucial to achieving efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF).
Major Products
Substitution: Formation of 2-amino-5,6-dimethylfuro[2,3-d]pyrimidine or 2-thio-5,6-dimethylfuro[2,3-d]pyrimidine.
Oxidation: Formation of this compound-4-carboxylic acid.
Reduction: Formation of 2-chloro-5,6-dimethyl-3,4-dihydrofuro[2,3-d]pyrimidine.
Scientific Research Applications
2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit protein kinases.
Biological Studies: The compound is used in studies related to enzyme inhibition and signal transduction pathways.
Industrial Applications: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine involves the inhibition of specific protein kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can interfere with cellular processes such as growth, differentiation, and apoptosis. This makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine: Similar structure with a sulfur atom replacing the oxygen in the furan ring.
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine: Contains a pyrrolo ring instead of a furo ring.
Uniqueness
2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit a broad range of protein kinases sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
2-chloro-5,6-dimethylfuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H7ClN2O/c1-4-5(2)12-7-6(4)3-10-8(9)11-7/h3H,1-2H3 |
InChI Key |
QALMVWUQBYWEFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=NC(=NC=C12)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



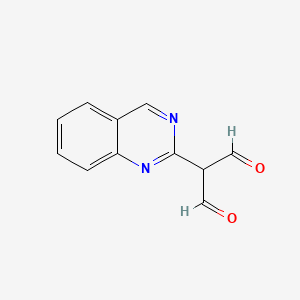
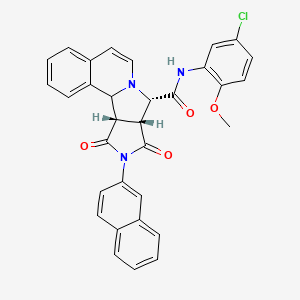
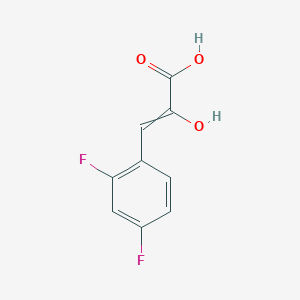
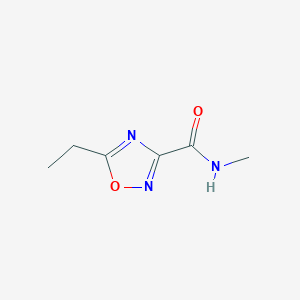
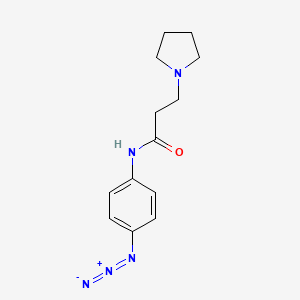
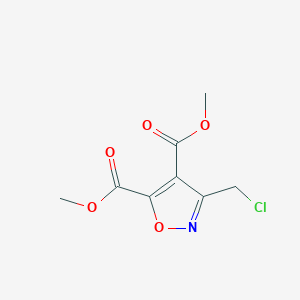
![{1-[4-(Methanesulfonyl)phenyl]ethylidene}propanedinitrile](/img/structure/B12619420.png)
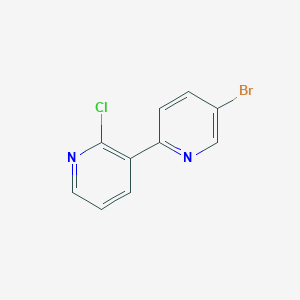
![N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12619433.png)
![4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12619436.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-fluorophenyl)-3-methyl-](/img/structure/B12619442.png)
![N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B12619451.png)

